3-(2-Chloropropanoyl)-1-phenylurea
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Overview
Description
“3-(2-Chloropropanoyl)-1-phenylurea” is a compound that likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a urea group (a functional group with the structure -NH-(C=O)-NH2), and a 2-chloropropanoyl group (a three-carbon chain with a chlorine atom and a carbonyl group). The exact properties of this compound would depend on how these groups are connected .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a phenyl urea with a 2-chloropropanoyl chloride or similar compound. This would form a bond between the nitrogen of the urea and the carbonyl carbon of the 2-chloropropanoyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group could be reduced to an alcohol or further reacted to form other functional groups. The urea group could react with various reagents to form different derivatives .Scientific Research Applications
Abiotic and Biotic Processes Governing Phenylurea Herbicides
Phenylurea herbicides, a group to which 3-(2-Chloropropanoyl)-1-phenylurea is structurally related, are used globally for controlling broadleaf weeds in cereal crops. Despite their agronomic benefits, they pose environmental concerns due to their persistence above threshold concentrations in soil and water. The fate of these pollutants has been extensively studied, with biodegradation playing a critical role in the natural attenuation of pesticides in agricultural soils. Recent advances have highlighted the microbial aspects of their degradation, including metabolic pathways and the factors influencing biodegradation processes, showcasing the complex interaction between these herbicides and the environment (Hussain et al., 2015).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA), a phenolic compound found in many plants, exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Its role in modulating lipid metabolism and glucose homeostasis has been speculated to aid in treating metabolic disorders such as cardiovascular disease, diabetes, and obesity. CGA's multifaceted therapeutic roles underscore the potential of naturally occurring compounds for medicinal use and the need for further research to uncover and optimize their biological and pharmacological effects (Naveed et al., 2018).
Metal-to-Ligand Charge Transfer in Coordination Compounds
Cuprous bis-phenanthroline compounds, exhibiting metal-to-ligand charge transfer (MLCT) excited states, highlight the significance of chemical design in developing compounds with desired electronic properties. These compounds, particularly when disubstituted with alkyl or aryl groups, have long-lived excited states at room temperature, offering insights into the stabilization mechanisms and the potential for various applications ranging from photovoltaics to catalysis (Scaltrito et al., 2000).
Dual Role of Chlorogenic Acid as Food Additive and Nutraceutical
Chlorogenic acid's dual role as a food additive and a nutraceutical against metabolic syndrome illustrates the convergence of dietary supplements and functional foods in promoting health. Its antimicrobial and antioxidant properties, alongside the ability to modulate glucose and lipid metabolism, make it a promising candidate for addressing a range of health issues, from liver protection to cardiovascular health (Santana-Gálvez et al., 2017).
Cinnamic Acid Derivatives as Anticancer Agents
The exploration of cinnamic acid derivatives in anticancer research reflects the ongoing search for more effective and less toxic therapeutic options. Their ability to act through various biochemical pathways and target multiple aspects of cancer cell growth and survival suggests a rich area for future research and potential clinical applications (De et al., 2011).
Mechanism of Action
Target of Action
Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, enhancing their binding affinity .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been used in the synthesis of various (hetero)cyclic compounds .
Properties
IUPAC Name |
2-chloro-N-(phenylcarbamoyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(11)9(14)13-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRZEHLMIFTDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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